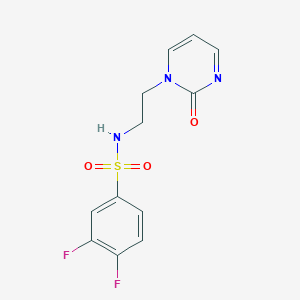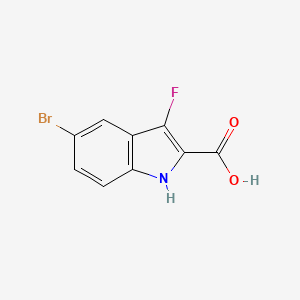
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There is a method for the synthesis of dihydropyrano [2,3-c]pyrazoles, which might be related to the compound . This method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another synthesis method involves the reaction of 6-methyluracil with 2-chloromethyltiiran .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
Several studies have been conducted to synthesize novel pyrazole derivatives utilizing "5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde" as a precursor or related compounds. These derivatives are synthesized through various chemical reactions, including cyclocondensation, the Vilsmeier-Haack reaction, and condensation with different reagents. The molecular structures of these derivatives have been characterized and reported, demonstrating the versatility of pyrazole compounds in organic synthesis and their potential for further chemical modifications (Cuartas et al., 2017), (Quiroga et al., 2010), (Xu & Shi, 2011).
Fluorescence and Photophysical Properties
Research on novel pyrazolo derivatives has revealed their fluorescence and photophysical properties, indicating potential applications in materials science, such as in the development of fluorescent materials and sensors. These properties are influenced by specific solute-solvent interactions and the presence of electron donor-acceptor substituents, making them suitable for various scientific applications (Patil et al., 2010).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives synthesized from "this compound" have been evaluated for their antimicrobial and antioxidant activities. These studies demonstrate the potential of these compounds in pharmaceutical research and development, particularly as antimicrobial agents against various bacterial and fungal strains, as well as their utility in combating oxidative stress (Prasath et al., 2015), (Bhat et al., 2016).
Novel Synthetic Methodologies
The research also highlights innovative synthetic methodologies, such as ultrasound-assisted synthesis, offering efficient and rapid routes to synthesize pyrazole derivatives. These methods provide advantages such as shorter reaction times, simple work-up procedures, and good yields, indicating their importance in synthetic organic chemistry (Trilleras et al., 2013).
Nonlinear Optical Properties
Pyrazole derivatives exhibit solid-state emissive characteristics and large Stokes shifts, making them promising materials for nonlinear optical applications. Studies on their photophysical properties and theoretical analyses suggest potential uses in optoelectronics and photonics, highlighting the versatility and wide range of applications of these compounds (Lanke & Sekar, 2016).
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDNYLPQPBRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2668400.png)

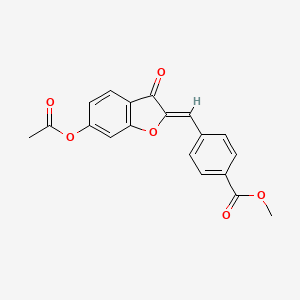
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol](/img/structure/B2668403.png)
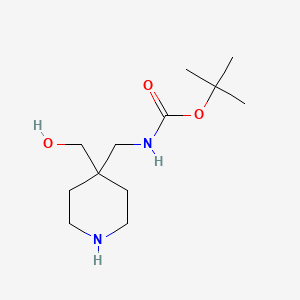
![3-Methoxy-N-methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2668407.png)

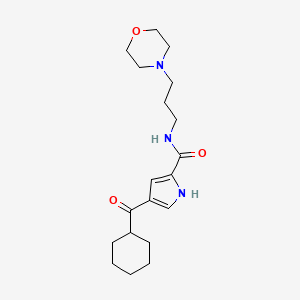
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)
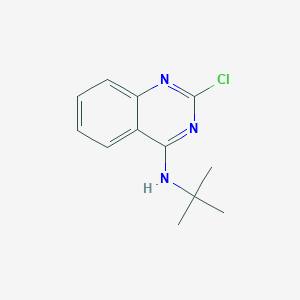
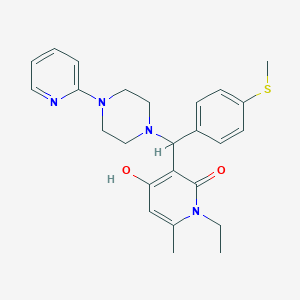
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2668416.png)
